3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound identified as “PMID19524438C6o” is a synthetic organic molecule with the IUPAC name 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid . This compound has been studied for its potential biological activities and is cataloged in various chemical databases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the carboxylic acid group: This is often done via carboxylation reactions using carbon dioxide or other carboxylating agents.
Attachment of the bis(thiophen-3-ylmethyl)amino group: This step involves the reaction of the pyrazole intermediate with thiophen-3-ylmethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the above methods, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine
In biological and medical research, 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid is investigated for its potential as a therapeutic agent. It has shown activity against certain biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-[bis(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid
- 3-[bis(furan-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid
- 3-[bis(benzyl)amino]-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid exhibits unique electronic properties due to the presence of thiophene rings.
Properties
Molecular Formula |
C14H13N3O2S2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13N3O2S2/c18-14(19)12-5-13(16-15-12)17(6-10-1-3-20-8-10)7-11-2-4-21-9-11/h1-5,8-9H,6-7H2,(H,15,16)(H,18,19) |
InChI Key |
SQUDZZYXGWLQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CN(CC2=CSC=C2)C3=NNC(=C3)C(=O)O |
Origin of Product |
United States |
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